

Application Note: Determination of Isoprocarb Residues in Vegetables by LC-MS/MS

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Compound of Interest		
Compound Name:	Isoprocarb	
Cat. No.:	B1672275	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **isoprocarb** residues in various vegetable matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and minimizing matrix effects. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the detection and quantification of **isoprocarb**. This method is suitable for routine monitoring of **isoprocarb** residues in vegetables to ensure food safety and compliance with regulatory limits.

Introduction

Isoprocarb is a carbamate insecticide widely used in agriculture to protect crops from various pests. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **isoprocarb** in food commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues in vegetables. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[1][2][3] The QuEChERS method is a popular sample preparation technique for multi-residue pesticide analysis in food samples, offering a simple and efficient extraction and cleanup process.[4][5][6] This application note provides a detailed protocol for the determination of **isoprocarb** in vegetables, validated for its performance in terms of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.



Experimental Protocols Sample Preparation (QuEChERS Method)

The following protocol is a widely adopted method for the extraction of pesticide residues from vegetable samples.[5][6][7]

- a. Homogenization:
- Weigh a representative portion of the vegetable sample (e.g., 1 kg).
- Chop and homogenize the sample using a high-speed blender to obtain a uniform paste. For samples with low water content, addition of a small amount of purified water may be necessary.[6][8]
- b. Extraction:
- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add internal standards if necessary.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the vegetable matrix to remove interferences like pigments and fatty acids.[4][9]



- · Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
- The supernatant is the final extract.
- d. Final Preparation:
- Transfer the cleaned extract into an autosampler vial.
- The extract can be directly injected into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent (e.g., methanol/water) to improve compatibility with the mobile phase.

LC-MS/MS Analysis

- a. Liquid Chromatography (LC) Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm) is commonly used.[2]
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- b. Mass Spectrometry (MS/MS) Conditions:
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).



 Key Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows should be determined for the specific instrument used.

Data Presentation

The following tables summarize the quantitative data for the analysis of **isoprocarb**.

Table 1: LC-MS/MS MRM Transitions for Isoprocarb

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
194.1	95.1	137.0	14
194.1	95.0	137.1	15

Note: The specific collision energies should be optimized for the instrument in use. The quantifier ion is used for concentration calculations, while the qualifier ion is used for confirmation of the analyte's identity. Data sourced from multiple references.[10][11][12][13]

Table 2: Method Performance Parameters for Isoprocarb in Vegetables

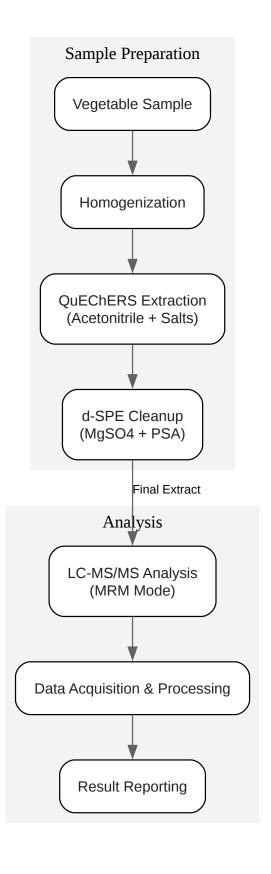
Parameter	Result
Linearity (R²)	> 0.99
Limit of Detection (LOD)	0.02 - 2 μg/kg
Limit of Quantification (LOQ)	5 - 10 μg/kg
Recovery	85% - 110%
Repeatability (RSD)	< 15%

Note: These are typical performance characteristics and may vary depending on the vegetable matrix and specific laboratory conditions. Data compiled from various studies.[1][14][15]

Visualizations



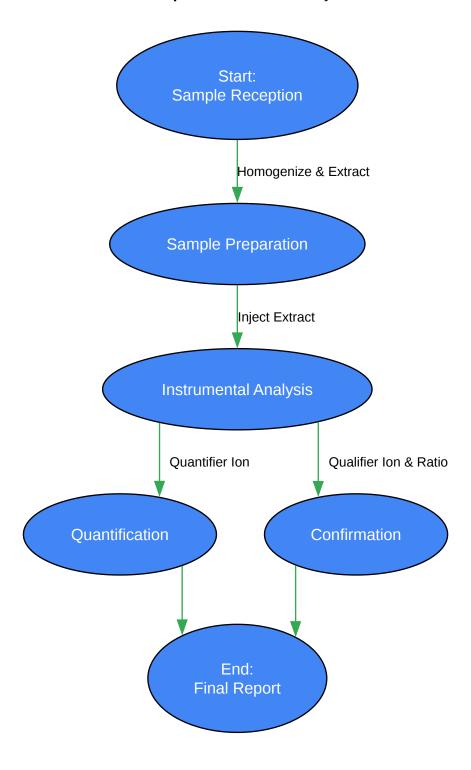
The following diagrams illustrate the experimental workflow for the analysis of **isoprocarb** residues in vegetables.





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Caption: Experimental workflow for **isoprocarb** residue analysis.



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Caption: Logical steps from sample to final report.



Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a reliable and sensitive approach for the routine analysis of **isoprocarb** residues in a variety of vegetable matrices. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it a valuable tool for food safety monitoring and regulatory compliance. The use of MRM ensures high selectivity, minimizing the potential for false positives from complex vegetable matrices.

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